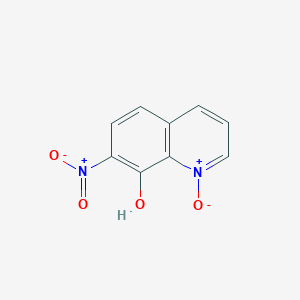

8-Hydroxy-7-nitroquinolin-1-ium-1-olate

Beschreibung

8-Hydroxy-7-nitroquinolin-1-ium-1-olate is a nitro-substituted quinoline derivative characterized by a hydroxy group at the C8 position and a nitro group at C5. Its structure (C₉H₅N₂O₄⁻) features a planar aromatic ring system with conjugated electron-withdrawing substituents, which influence its electronic properties and reactivity. This compound is synthesized via nitration of hydroxy-substituted quinolines under controlled acidic conditions. For instance, analogous nitroquinoline derivatives, such as 7-nitro-2-styrylquinolin-8-ols, are prepared by reacting precursors with nitric acid in aqueous media, followed by isolation via precipitation .

Eigenschaften

Molekularformel |

C9H6N2O4 |

|---|---|

Molekulargewicht |

206.15 g/mol |

IUPAC-Name |

7-nitro-1-oxidoquinolin-1-ium-8-ol |

InChI |

InChI=1S/C9H6N2O4/c12-9-7(11(14)15)4-3-6-2-1-5-10(13)8(6)9/h1-5,12H |

InChI-Schlüssel |

MLJJPDYENBZCBG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)[N+](=C1)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-nitroquinolin-1-ium-1-olate typically involves the nitration of 8-hydroxyquinoline. This process can be achieved through the reaction of 8-hydroxyquinoline with nitric acid under controlled conditions. The nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative using nitric acid is a common method .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

8-Hydroxy-7-nitroquinolin-1-ium-1-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinolin-1-ium-1-olate derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

8-Hydroxy-7-nitroquinolin-1-ium-1-olate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Hydroxy-7-nitroquinolin-1-ium-1-olate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding properties. The compound can chelate metal ions, which is essential for its biological activities. It can also interact with DNA and proteins, influencing cellular processes and exhibiting antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional attributes of 8-Hydroxy-7-nitroquinolin-1-ium-1-olate can be contextualized against three key analogs: 8-hydroxyquinoline, 8-amidoquinoline derivatives, and 5-chloro-7-nitroquinolin-8-ol derivatives.

Structural and Electronic Differences

- 8-Hydroxyquinoline: Lacking the C7 nitro group, this compound exhibits strong metal-chelating properties due to the hydroxy and aromatic nitrogen. Its simpler structure (C₉H₇NO) confers higher solubility in polar solvents compared to nitro-substituted analogs.

- 8-Amidoquinoline Derivatives: These feature an amido group at C8 (e.g., N-(quinolin-8-yl)formamide), which introduces hydrogen-bonding capacity and fluorescence properties, making them suitable as fluorescent probes . The absence of a nitro group reduces electron-withdrawing effects, enhancing π-conjugation for optical applications.

- 5-Chloro-7-nitroquinolin-8-ol Derivatives: These analogs (e.g., 5a-d in ) share the C7 nitro and C8 hydroxy groups but include a C5 chloro substituent, increasing molecular weight and altering steric interactions. The chloro group may enhance antimicrobial potency but reduce solubility.

Physicochemical and Functional Properties

- Reactivity: The nitro group in 8-Hydroxy-7-nitroquinolin-1-ium-1-olate increases electrophilicity at C5 and C7, making it reactive toward nucleophilic agents. In contrast, 8-hydroxyquinoline’s lack of electron-withdrawing groups favors coordination with metal ions like Al³⁺ and Zn²⁺.

- Biological Activity: Nitro groups are associated with antimicrobial and antiparasitic activity. For example, 5-chloro-7-nitroquinolin-8-ol derivatives show enhanced bioactivity due to synergistic effects of chloro and nitro substituents . However, the target compound’s anionically charged oxygen may limit membrane permeability compared to neutral analogs.

Methodological Considerations

Structural elucidation of these compounds often relies on X-ray crystallography. Programs like SHELXL (part of the SHELX suite) are widely used for refining small-molecule structures, including nitroquinoline derivatives, due to their robustness in handling high-resolution data . Computational studies further highlight how substituents modulate electronic spectra and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.